1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide

Catalog No.
S3317944
CAS No.
684283-51-0
M.F
C13H19BrN2
M. Wt
283.21 g/mol
Availability
In Stock
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1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide

CAS Number

684283-51-0

Product Name

1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide

IUPAC Name

1,3-di(propan-2-yl)benzimidazol-3-ium;bromide

Molecular Formula

C13H19BrN2

Molecular Weight

283.21 g/mol

InChI

InChI=1S/C13H19N2.BrH/c1-10(2)14-9-15(11(3)4)13-8-6-5-7-12(13)14;/h5-11H,1-4H3;1H/q+1;/p-1

InChI Key

GEADTXMTKSHUOE-UHFFFAOYSA-M

SMILES

CC(C)N1C=[N+](C2=CC=CC=C21)C(C)C.[Br-]

Canonical SMILES

CC(C)N1C=[N+](C2=CC=CC=C21)C(C)C.[Br-]

This compound features a benzimidazole core substituted with two isopropyl groups at the 1 and 3 positions, along with a bromide ion. Its structure contributes to its stability and solubility properties, making it suitable for various chemical applications. The molecular weight of 1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide is approximately 283.21 g/mol .

The primary application of DIB lies in its role as a catalyst or catalyst precursor. NHCs like DIB can form strong covalent bonds with transition metals, creating stable and efficient catalysts for various organic transformations. The mechanism of action involves the donation of a lone pair of electrons from the carbene carbon to the empty orbitals of the metal center, altering its electronic properties and facilitating bond activation in substrates.

For instance, DIB-based catalysts have been explored for olefin metathesis reactions, which involve the rearrangement of carbon-carbon double bonds. The precise mechanism for DIB-mediated catalysis depends on the specific reaction and the interacting molecules.

  • NHCs can be moisture sensitive and may decompose upon exposure to water.
  • Some NHCs exhibit irritant or corrosive properties.
  • It is recommended to handle DIB with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood.
, primarily due to the presence of the imidazolium ion. These reactions include:

  • Nucleophilic Substitution: The bromide ion can be replaced by various nucleophiles, leading to the formation of new compounds.
  • Deprotonation: Under basic conditions, the imidazolium ion can lose a proton to form an imidazole derivative.
  • Coordination Chemistry: This compound can act as a ligand in coordination complexes with transition metals.

Research indicates that benzimidazolium salts exhibit various biological activities, including:

  • Antimicrobial Properties: Some studies suggest that these compounds may possess antibacterial and antifungal activities.
  • Anticancer Potential: Preliminary investigations indicate potential anticancer effects, although more research is needed to elucidate mechanisms and efficacy.

Several methods exist for synthesizing 1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide:

  • Methylation of Benzimidazole: The synthesis often begins with the methylation of benzimidazole derivatives followed by alkylation with isopropyl halides.
  • Salt Formation: The final step typically involves treating the resulting base with hydrobromic acid to form the bromide salt.

This compound finds applications in various domains:

  • Catalysis: It is used as a catalyst in organic transformations due to its ability to stabilize reactive intermediates.
  • Pharmaceuticals: Its potential biological activities make it a candidate for drug development.
  • Material Science: It can be utilized in the development of new materials with specific electronic or optical properties.

Interaction studies involving 1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide have focused on its behavior in different chemical environments. These studies often assess:

  • Solvent Effects: Investigating how different solvents influence its reactivity and stability.
  • Metal Coordination: Examining how this compound interacts with various metal ions to form complexes.

Several compounds share structural similarities with 1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
1-Methylbenzimidazolium BromideMethyl group instead of isopropylSimpler structure, less steric hindrance
1-Ethylbenzimidazolium BromideEthyl group instead of isopropylLower molecular weight
1,3-Dimethylbenzimidazolium BromideTwo methyl groups at positions 1 and 3More basic characteristics due to smaller groups

The presence of two isopropyl groups in 1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide enhances its steric bulk and solubility compared to its simpler analogs, making it particularly useful in catalytic applications where such properties are advantageous.

Triethyl Orthoformate-Mediated Cyclization

The synthesis of DIB often begins with the cyclization of N1,N2-diisopropylbenzene-1,2-diamine using triethyl orthoformate (TEOF) as a cyclizing agent. In this method, the diamine is heated with TEOF at 145°C under nitrogen flux, facilitating the formation of a 2-ethoxy-1,3-diisopropyldihydrobenzimidazole intermediate [2] [3]. This step is critical for establishing the benzimidazole core, with TEOF serving dual roles as a solvent and a formylating agent. The reaction’s success hinges on precise temperature control, as deviations below 140°C result in incomplete cyclization, while exceeding 150°C promotes decomposition byproducts [3].

Following cyclization, the intermediate undergoes alkoxy abstraction using trimethylsilyl chloride (TMSCl), which replaces the ethoxy group with a chloride ion, finalizing the imidazolium ring. This two-step sequence avoids chromatographic purification, yielding DIB in approximately 28–68% efficiency depending on the steric bulk of the N-substituents [3].

Role of Trimethylsilyl Chloride in Imidazole Ring Closure

Trimethylsilyl chloride (TMSCl) plays a pivotal role in the annulation process by abstracting ethoxide groups from the cyclized intermediate. This step not only drives the reaction toward completion by Le Chatelier’s principle but also introduces the bromide counterion through subsequent metathesis [2] [3]. The large excess of TMSCl (typically 10–30 equivalents) ensures quantitative alkoxy removal, while its low boiling point (57°C) allows for easy removal under reduced pressure. Kinetic studies reveal that TMSCl’s reactivity is enhanced in nonpolar media, making TEOF an ideal solvent due to its limited polarity [3].

Solvent-Free and Microwave-Assisted Protocols

Solvent-Free Mechanochemical Synthesis

Recent advances emphasize solvent-free methodologies to reduce environmental impact. For example, adapting ball-milling strategies with zinc oxide nanoparticles (ZnO-NPs) enables the synthesis of benzimidazolium salts without solvents [5]. In this approach, N1,N2-diisopropylbenzene-1,2-diamine and an alkylating agent are ground with ZnO-NPs, which act as a heterogeneous catalyst. The mechanochemical energy facilitates C–N bond formation at ambient temperatures, achieving yields comparable to traditional methods (50–65%) while eliminating solvent waste [5].

Microwave-Assisted Acceleration

Microwave irradiation significantly reduces reaction times for DIB synthesis. By employing a one-pot protocol, the cyclization and alkylation steps are condensed into a single 20-minute operation under 150W microwave power [4] [6]. This method enhances reaction efficiency (yields: 70–85%) by uniformly heating the reaction mixture, minimizing thermal gradients that often plague conventional heating [4]. Additionally, microwave-assisted routes enable precise control over N-substituent incorporation, as demonstrated in the synthesis of DIB analogs with varying isopropyl group configurations [6].

Comparative Analysis of N-Substituent Incorporation Techniques

The incorporation of N-isopropyl groups in DIB presents unique challenges due to steric hindrance. Traditional methods using alkyl halides require prolonged reaction times (12–24 hours) and excess reagents to overcome sluggish substitution kinetics [2]. In contrast, microwave-assisted alkylation reduces this timeframe to 30–60 minutes, albeit with stricter temperature controls to prevent decomposition [6].

Substituent Effects on Reaction Efficiency

The following table compares synthetic outcomes for DIB and its structural analogs:

N-SubstituentMethodTime (h)Yield (%)Steric Hindrance Index
IsopropylTEOF/TMSCl [3]2.5281.45
2,4,6-TrimethylphenylTEOF/TMSCl [3]2.0681.12
IsopropylMicrowave [6]0.5751.45

Bulkier isopropyl groups lower yields in traditional syntheses due to steric clashes during cyclization, whereas microwave methods mitigate this through rapid energy transfer [3] [6]. The steric hindrance index, calculated using Tolman’s cone angle model, correlates inversely with reaction efficiency, underscoring the trade-off between substituent size and synthetic accessibility [3].

Strategic Optimization

Optimizing N-substituent incorporation involves balancing steric and electronic factors. For instance, pre-forming the diisopropylamine moiety prior to cyclization reduces steric strain during imidazole ring closure [2]. Alternatively, employing bulky counterions like hexafluorophosphate (PF6−) during metathesis improves crystallinity and isolation yields [3]. These strategies highlight the interplay between molecular design and synthetic practicality in DIB preparation.

1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide represents an important class of benzimidazolium-based N-heterocyclic carbene precursors that have demonstrated significant catalytic activity in various organic transformations [2]. The compound functions as a catalyst precursor through deprotonation at the C2 position to form the corresponding N-heterocyclic carbene, which serves as the active catalytic species [3] [4]. The benzimidazole framework provides enhanced electronic properties compared to simple imidazole derivatives, while the diisopropyl substituents contribute to the steric environment around the carbene center [5] [6].

Benzoin Condensation Catalyzed by Imidazolium Derivatives

The benzoin condensation represents one of the most well-established reactions catalyzed by imidazolium derivatives, proceeding through the formation of a Breslow intermediate following deprotonation of the imidazolium salt [3] [7]. Imidazolium salts demonstrate superior stability compared to thiazolium catalysts, as they can endure strong acids, bases, and elevated temperatures while maintaining catalytic activity [3]. The C2 hydrogen of imidazolium derivatives is readily removed by bases to form the corresponding imidazolium-2-ylide, which serves as the active catalyst for benzoin condensation reactions [3] [4].

Research has demonstrated that imidazolium salts with unsubstituted C2 positions serve as effective alternatives to traditional thiazolium catalysts for benzoin condensation [3]. The benzoin condensation occurs efficiently within minutes when imidazolium salts are employed as catalysts at low concentrations of 1 mol% in tetrahydrofuran with 50% aqueous sodium hydroxide [3]. The mechanism involves nucleophilic addition of the carbene to the aldehyde substrate, followed by proton transfer to form the Breslow intermediate, subsequent addition of a second aldehyde molecule, and final product release with catalyst regeneration [7] [4].

Structure-Activity Relationships in Condensation Efficiency

The catalytic efficiency of benzimidazolium derivatives in benzoin condensation reactions is significantly influenced by the electronic and steric properties of the N-substituents [3] [5]. The diisopropyl substitution pattern in 1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide provides an optimal balance between steric bulk and electronic donation [5]. The stereoelectronic parameters of the π-annulated carbene 1,3-diisopropylbenzimidazolin-2-ylidene demonstrate moderate steric bulk that lies between simpler imidazole derivatives and their backbone-methylated congeners [5].

The benzimidazole framework exhibits unique electronic properties compared to simple imidazole-based carbenes [5] [6]. While the net electron donation properties of benzimidazolium-derived carbenes are slightly lower than those of simple imidazole derivatives, their π-acidity is significantly higher and lies between that of imidazole-based N-heterocyclic carbenes and cyclic alkyl amino carbenes [5]. These distinctive stereoelectronic properties result in enhanced catalytic performance for specific transformations [5] [8].

Structure-activity studies have revealed that the presence of electron-donating substituents on the benzimidazole ring can enhance catalytic activity [9]. The electronic effects from benzimidazolium substituents on catalysis have been observed to be remarkable, with electron-rich variants showing improved performance in certain reaction conditions [9]. The steric effect of N-substituents has been systematically studied for benzimidazolium derivatives, with bulkier substituents such as diisopropyl groups providing optimal performance in many catalytic applications [10].

Catalyst StructureCatalyst Loading (mol%)Reaction TimeYield (%)Reference
1,3-Dimethylbenzimidazolium130 min75 [10]
1,3-Dibutylbenzimidazolium125 min82 [10]
1,3-Diisopropylbenzimidazolium120 min91 [3]
1,3-Bis(2,6-diisopropylphenyl)imidazolium115 min88 [3]

Counterion Effects on Catalytic Performance (Bromide versus Hexafluorophosphate)

The nature of the counterion significantly influences the catalytic performance of imidazolium salts in benzoin condensation reactions [11] [12]. Bromide anions demonstrate distinct advantages over hexafluorophosphate counterions in terms of solubility, catalyst activation, and overall catalytic efficiency [13] [14]. The counterion affects both the ease of carbene formation and the stability of the resulting catalytic species [11] [15].

Studies comparing bromide and hexafluorophosphate counterions have revealed that bromide salts generally exhibit superior catalytic activity [3] [12]. N-methyl-N'-benzylimidazolium hexafluorophosphate achieved 91% yield in benzoin condensation, demonstrating that hexafluorophosphate can serve as an effective counterion under optimized conditions [3]. However, bromide counterions typically provide more consistent performance across a broader range of reaction conditions [13] [14].

The influence of counterion substitution on the properties of imidazolium clusters has been systematically investigated [11]. Bromide anions form stronger ion-pairing interactions with imidazolium cations compared to hexafluorophosphate, affecting the dissociation behavior and subsequent carbene formation [11] [15]. The size, charge distribution, and coordinating ability of the counterion all contribute to the overall catalytic performance [11] [16].

Experimental studies have demonstrated that the counterion choice can significantly affect reaction outcomes [12]. The trend for catalytic activity often follows the order of iodide > bromide > chloride, which correlates with the nucleophilicity and leaving group ability of the halide anions [12]. However, bromide represents an optimal balance between reactivity and stability for most practical applications [13] [12].

CounterionSolubility in THFCatalyst Activation TimeBenzoin Yield (%)Selectivity
BromideHigh5 min91>95%
HexafluorophosphateModerate15 min87>95%
ChlorideHigh10 min82>90%
IodideHigh3 min94>95%

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes featuring N-heterocyclic carbene ligands derived from benzimidazolium salts have emerged as highly effective catalysts for cross-coupling reactions [17] [18]. The strong σ-electron-donating ability of benzimidazolium-derived carbenes renders oxidative insertion facile even with challenging substrates, while their steric bulk and particular topology promote fast reductive elimination [18] [19]. The strong palladium-carbene bonds contribute to the high stability of the active species, even at low ligand-to-palladium ratios and elevated temperatures [18] [20].

N-heterocyclic carbene ligands derived from 1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide demonstrate superior performance compared to traditional phosphine ligands in many cross-coupling applications [17] [21]. These palladium-carbene complexes exhibit faster reaction rates, broader substrate scope, and higher turnover numbers compared to corresponding palladium-phosphine catalysts [20] [19]. The benzimidazole framework provides additional π-accepting ability compared to simple imidazole derivatives, leading to enhanced catalyst stability and activity [5] [10].

The synthesis of palladium-benzimidazolium carbene complexes typically involves transmetalation from silver carbene complexes or direct metalation of the imidazolium salt in the presence of base [22] [23]. These complexes have proven effective in Suzuki-Miyaura, Negishi, Sonogashira, and other important cross-coupling reactions [20] [19]. The ability to utilize challenging electrophiles such as aryl chlorides represents a significant advantage of these catalyst systems [20] [24].

Ligand Design for Regiodivergent Hydroarylation

The design of N-heterocyclic carbene ligands for palladium-catalyzed regiodivergent hydroarylation requires careful consideration of both electronic and steric factors [25] [19]. The diisopropyl substitution pattern in benzimidazolium derivatives provides an optimal steric environment for achieving high regioselectivity in hydroarylation reactions [25] [5]. The increased steric bulk around the carbene center influences the coordination geometry and reactivity of the resulting palladium complexes [26] [19].

Recent developments in ligand design have focused on achieving catalyst-controlled regioselectivity in allene hydroarylation reactions [25]. The selection of N-heterocyclic carbene ligand structure allows excellent regiocontrol in allene hydrosilylations with palladium catalysis, favoring either allylsilane or alkenylsilane products depending on the carbene structure employed [25]. While common carbene ligands favor allylsilane production, sterically demanding benzimidazolium-derived carbenes can redirect selectivity toward alkenylsilane formation [25].

The development of one-pot hydroarylation procedures has been achieved through the combination of regioselective allene hydrosilylation followed by palladium-catalyzed cross-coupling [25]. This methodology provides streamlined access to branched alkene products in excellent yields without requiring isolation of intermediate alkenylsilane compounds [25]. The benzimidazolium framework contributes to the exceptional regiocontrol observed in these transformations through its unique stereoelectronic properties [5] [25].

Systematic studies of ligand effects have revealed that subtle modifications to the carbene structure can dramatically impact regioselectivity [25] [19]. The use of extremely bulky carbene ligands, such as those derived from substituted benzimidazolium salts, enables access to regioisomers that are difficult to obtain with traditional ligand systems [25] [19]. This ligand-controlled regioselectivity represents a significant advance in synthetic methodology [25].

Ligand StructureSubstrate ScopeRegioselectivityYield Range (%)Reaction Conditions
1,3-DiisopropylbenzimidazoliumAllenes, aryl iodides>95:575-90Pd₂dba₃, KOᵗBu, THF
1,3-DimethylbenzimidazoliumAllenes, aryl bromides85:1565-85Pd(OAc)₂, Cs₂CO₃, toluene
1,3-Bis(mesityl)imidazoliumTerminal alkynes>98:280-95[Pd(allyl)Cl]₂, base, DMF

Mechanistic Insights into Transmetallation Pathways

The transmetalation step in palladium-catalyzed cross-coupling reactions represents the most mechanistically complex and often rate-determining step of the catalytic cycle [27] [28]. Studies of palladium complexes bearing benzimidazolium-derived carbene ligands have provided valuable insights into the factors governing transmetalation efficiency [22] [27]. The electronic properties of the carbene ligand significantly influence the nucleophilicity of the palladium center and its ability to undergo transmetalation with organometallic coupling partners [27] [29].

Mechanistic investigations have revealed that transmetalation can proceed through multiple pathways depending on the reaction conditions and substrate structure [27] [28]. A dual mechanistic pathway has been identified for certain transmetalation processes, involving both thermal intramolecular pathways through eight-coordinate silicon intermediates and anionically activated pathways involving hypervalent ten-coordinate siliconate intermediates [27]. The choice between these pathways depends on the concentration of activating agents and the electronic properties of the palladium-carbene complex [27].

The role of the counterion in facilitating transmetalation has been extensively studied [12] [29]. The nature of the halide or pseudohalide leaving group significantly affects the thermodynamics and kinetics of the transmetalation process [29]. Without an appropriate halide counterion, transmetalation from organometallic donors to palladium centers can become highly endothermic, effectively shutting down the catalytic cycle [29]. This finding has important implications for catalyst design and reaction optimization [29].

Computational and experimental studies have provided detailed insights into the transition states and intermediates involved in transmetalation [27] [30] [29]. The formation of pre-transmetalation complexes between the palladium center and the organometallic donor has been demonstrated through kinetic studies and in some cases through isolation and characterization of intermediate species [27]. These studies have revealed that both the carbene ligand and the counterion play crucial roles in stabilizing these intermediate complexes and facilitating efficient transmetalation [27] [30].

Organometallic DonorRate-Determining StepActivation Energy (kcal/mol)Selectivity FactorReference
OrganoboraneTransmetalation18.5High [27]
OrganosilaneOxidative addition15.2Moderate [27]
OrganostannaneTransmetalation16.8High [28]
OrganozincTransmetalation14.3Variable [29]

The mechanistic complexity of palladium-catalyzed cross-coupling reactions involving benzimidazolium-derived carbene ligands continues to be an active area of research [31] [30]. Recent studies have focused on understanding the cooperativity between carbene and palladium catalysis, revealing that carbenes can serve dual roles as both organocatalysts and ligands in the same transformation [30]. This mechanistic duality opens new possibilities for catalyst design and reaction development [31] [30].

Dates

Last modified: 08-19-2023

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